N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea, also known as KW-6002 or Istradefylline, is a selective antagonist of the adenosine A2A receptor. It was developed as a potential treatment for Parkinson's disease, as adenosine A2A receptors are found in high levels in the basal ganglia, a region of the brain that is involved in movement control.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea selectively blocks adenosine A2A receptors, which are found in high levels in the basal ganglia. This region of the brain is involved in movement control, and the activation of adenosine A2A receptors has been implicated in the pathophysiology of Parkinson's disease. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea may help to reduce the motor symptoms of Parkinson's disease.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, a region of the brain that is involved in reward and movement control. It has also been shown to reduce glutamate release in the striatum, which may help to reduce the excitotoxicity that is thought to contribute to the pathophysiology of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has a number of advantages for lab experiments. It is highly selective for adenosine A2A receptors, which makes it a useful tool for studying the role of these receptors in Parkinson's disease. However, it also has some limitations. For example, its efficacy in animal models of Parkinson's disease has been inconsistent, which may limit its usefulness as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Huntington's disease and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent, as it has been shown to reduce excitotoxicity in the striatum. Finally, further research is needed to better understand the mechanisms underlying its inconsistent efficacy in animal models of Parkinson's disease.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea has been extensively studied as a potential treatment for Parkinson's disease. Adenosine A2A receptors are found in high levels in the basal ganglia, and their activation has been implicated in the pathophysiology of Parkinson's disease. By selectively blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-N'-(1-propyl-4-piperidinyl)urea may help to reduce the motor symptoms of Parkinson's disease, such as tremors and rigidity.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-propylpiperidin-4-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-10-21-11-8-16(9-12-21)19-18(22)20-17-7-6-14-4-3-5-15(14)13-17/h6-7,13,16H,2-5,8-12H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBZQOMZXJSFCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(1-propylpiperidin-4-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.